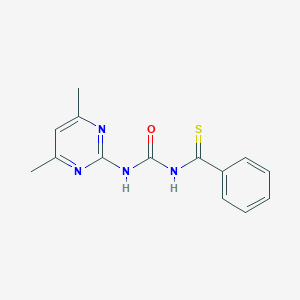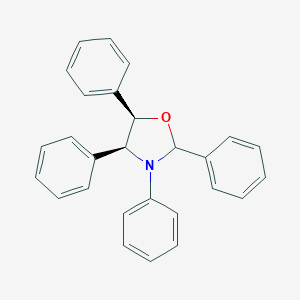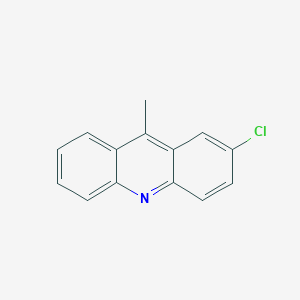
2-Chloro-9-methylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-9-methylacridine is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the acridine family of compounds, which are known for their diverse range of biological activities. In
作用機序
The mechanism of action of 2-Chloro-9-methylacridine is not fully understood. However, it is believed to act by intercalating into DNA and inhibiting its replication. This leads to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-9-methylacridine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and disrupt the cell cycle. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for drug development.
実験室実験の利点と制限
One advantage of using 2-Chloro-9-methylacridine in lab experiments is its high yield synthesis method. Additionally, it has been shown to have low toxicity in normal cells, making it a safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
将来の方向性
There are several future directions for research on 2-Chloro-9-methylacridine. One area of interest is the development of new drugs based on its antimicrobial and antitumor properties. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research. Finally, the development of new synthesis methods for 2-Chloro-9-methylacridine may lead to more efficient and cost-effective production of the compound.
合成法
The synthesis of 2-Chloro-9-methylacridine involves the reaction of 9-methylacridine with thionyl chloride and hydrogen chloride gas. The reaction takes place under reflux conditions and results in the formation of the desired compound in high yields.
科学的研究の応用
2-Chloro-9-methylacridine has been studied for its potential applications in a variety of scientific research fields. It has been shown to have antimicrobial and antitumor properties, making it a potential candidate for the development of new drugs. Additionally, it has been used as a fluorescent probe for the detection of DNA and RNA.
特性
分子式 |
C14H10ClN |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
2-chloro-9-methylacridine |
InChI |
InChI=1S/C14H10ClN/c1-9-11-4-2-3-5-13(11)16-14-7-6-10(15)8-12(9)14/h2-8H,1H3 |
InChIキー |
BWHNDUOBIWFYLY-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |
正規SMILES |
CC1=C2C=C(C=CC2=NC3=CC=CC=C13)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





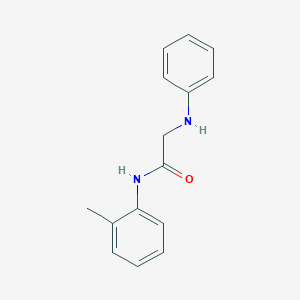

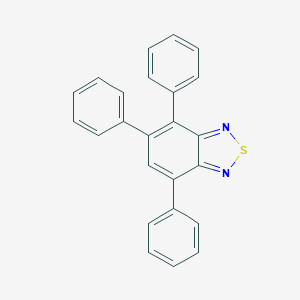
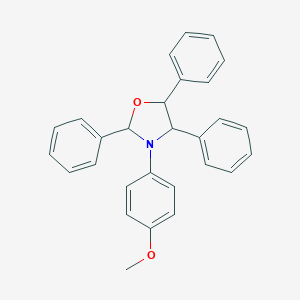
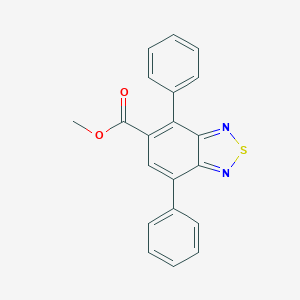
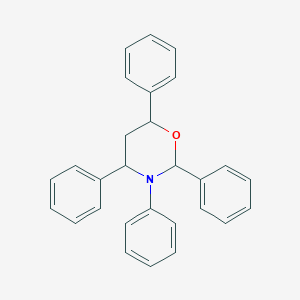
![methyl 4-oxo-2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B282068.png)
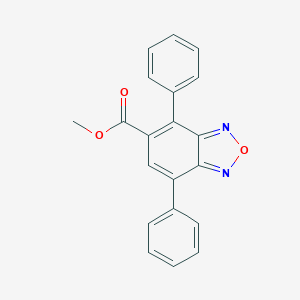
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

